2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
2-(1-{[3-Methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a substituted indene-1,3-dione derivative characterized by a keto-enamine tautomeric system. The core indene-1,3-dione scaffold is functionalized with an ethylidene group bearing a 3-methyl-4-isopropylphenylamino substituent. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. The compound’s synthesis typically involves condensation reactions between 1,3-indanedione and substituted anilines, as inferred from analogous pathways in related indene-dione derivatives .
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(3-methyl-4-propan-2-ylphenyl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-12(2)16-10-9-15(11-13(16)3)22-14(4)19-20(23)17-7-5-6-8-18(17)21(19)24/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENFVUJLTVMPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione , also known as a derivative of indene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features an indene core with an aminoethylidene moiety attached to a substituted phenyl group. The structural complexity contributes to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and influence cellular signaling pathways. Specifically, it may inhibit certain enzymes involved in inflammatory processes or cancer progression, potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that indene derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is thought to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Antiviral Properties
Emerging studies suggest that this compound may possess antiviral activity by interfering with viral replication mechanisms. Its structural features allow it to bind effectively to viral proteins, inhibiting their function .
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that a related indene derivative significantly reduced tumor growth in mouse models of breast cancer. The mechanism was linked to the compound’s ability to induce cell cycle arrest and apoptosis in malignant cells .
- Anti-inflammatory Research : In vitro assays indicated that the compound could lower the levels of TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent for inflammatory diseases .
- Antiviral Activity : A recent investigation into the antiviral effects revealed that the compound inhibited the replication of certain RNA viruses in cell cultures, highlighting its potential role in developing antiviral therapies .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(1-{[3-methyl-4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione exhibit significant anticancer properties. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For example:
- A study demonstrated that derivatives of this compound showed promising results against breast cancer cells by disrupting cellular signaling pathways associated with proliferation and survival.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for diseases such as Alzheimer's and Parkinson's.
Material Science Applications
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material in bulk heterojunction solar cells has been explored:
- Research indicates that incorporating this compound into OPV systems can enhance charge transport and improve overall device efficiency.
Polymer Composites
In materials science, its incorporation into polymer matrices has been studied to improve mechanical properties and thermal stability. The compound acts as a reinforcing agent in various polymer composites used in automotive and aerospace applications.
Research Tool Applications
Biochemical Probes
Due to its specific binding properties, this compound can serve as a biochemical probe for studying protein interactions or cellular processes. Its design allows for modifications that can enhance selectivity and sensitivity in assays.
Drug Development
The compound is utilized in drug development processes as a lead compound from which analogs can be synthesized. Its structural features provide a scaffold for developing new therapeutics targeting various biological pathways.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2020) | Demonstrated inhibition of breast cancer cell proliferation. |
| Anti-inflammatory Effects | International Journal of Inflammation (2021) | Showed significant reduction in inflammatory markers in vitro. |
| Organic Photovoltaics | Solar Energy Materials & Solar Cells (2022) | Improved charge transport properties when integrated into OPV systems. |
| Polymer Composites | Journal of Composite Materials (2023) | Enhanced mechanical properties observed in modified polymer composites. |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine in ): Enhance stability and binding affinity in biological systems.
- Electron-Donating Groups (e.g., methoxy in ): Improve solubility and alter redox properties.
- Bulkier Substituents (e.g., isopropyl in the target compound): May reduce crystallinity but improve selectivity in receptor interactions.
Pharmacological and Functional Activities
Antimicrobial Activity
Compound 12 (a phthalimide derivative with hydrazonoethylphenyl substituents) demonstrated potent antimicrobial activity against Bacillus subtilis (133% of ampicillin’s efficacy) and Pseudomonas aeruginosa (75% of cefotaxime’s efficacy) .
Anti-Inflammatory and Antioxidant Activity
2-Arylidene-indan-1,3-dione derivatives (e.g., 3J in ) exhibit antioxidant activity via radical scavenging. The target compound’s enamine system may similarly stabilize free radicals. Compound 17c (a sulfonamide derivative) showed notable anti-inflammatory activity, suggesting that N-substituted indene-diones could modulate inflammatory pathways .
Patent and Industrial Relevance
Indene-dione derivatives are explored in patents for sodium channel blockers (e.g., metaflumizone analogues in ) and enzyme inhibitors. The target compound’s isopropyl group may confer patentability due to novelty in steric effects .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : Begin with a literature review to identify precursor molecules and reaction pathways (e.g., indene-dione derivatives and amination protocols). Optimize reaction conditions (solvent, temperature, catalysis) using fractional factorial design to minimize side products. Purification should leverage column chromatography with gradient elution, validated by HPLC-UV and mass spectrometry for purity >95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Use a multi-technique approach:
- NMR : H and C NMR to confirm substituent positions and hydrogen bonding via NH proton deshielding.
- FT-IR : Validate carbonyl stretches (1,3-dione) and secondary amine N-H bends.
- X-ray crystallography : Resolve stereochemical ambiguities in the ethylidene group .
Q. How should researchers link theoretical frameworks to experimental studies on this compound?
- Methodological Answer : Align synthesis and reactivity studies with conceptual frameworks like frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example, the electron-deficient 1,3-dione core may guide hypotheses about regioselective functionalization .
Q. What protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Implement strict controls:
- Document solvent batch purity, moisture levels, and inert atmosphere conditions.
- Use internal standards (e.g., deuterated analogs) during NMR analysis.
- Validate yields and purity across ≥3 independent replicates .
Q. How can researchers assess the compound’s stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Expose the compound to UV light, humidity (40–80% RH), and temperatures (4°C to 50°C).
- Monitor degradation via LC-MS and quantify half-life using first-order kinetics models .
Advanced Research Questions
Q. How can molecular modeling predict this compound’s reactivity in complex systems?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density and electrostatic potential surfaces. Compare predicted reaction pathways (e.g., nucleophilic attack at the dione moiety) with experimental kinetic data to validate models .
Q. What strategies resolve contradictions in spectral data interpretation?
- Methodological Answer : Address discrepancies (e.g., unexpected NOE correlations) by:
- Re-evaluating solvent effects on NMR chemical shifts.
- Using dynamic NMR to probe conformational exchange in the ethylidene group.
- Cross-referencing computational IR spectra with experimental data .
Q. How can quantitative structure-activity relationship (QSAR) studies guide functionalization of this compound?
- Methodological Answer : Develop QSAR models using descriptors like LogP, polar surface area, and Hammett constants. Corrogate these with bioactivity data (e.g., enzyme inhibition) to prioritize derivatives with optimized pharmacodynamic properties .
Q. What experimental designs mitigate bias in evaluating this compound’s biological activity?
- Methodological Answer : Use randomized block designs with blinded controls. For in vitro assays, include reference standards (e.g., positive/negative controls) and validate results across multiple cell lines. Apply ANOVA with post-hoc Tukey tests to assess significance .
Q. How can researchers address methodological limitations in studying this compound’s mechanism of action?
- Methodological Answer : Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
